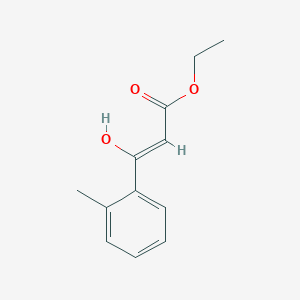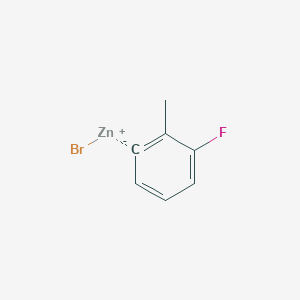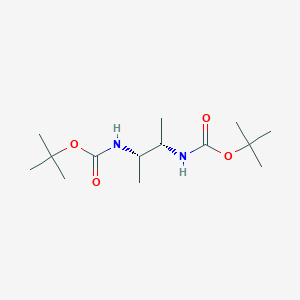
Di-tert-butyl (2S,3S)-butane-2,3-diyldicarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate is an organic compound that features two tert-butyl groups attached to a butane-2,3-diyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate typically involves the reaction of a suitable butane-2,3-diyl precursor with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
化学反応の分析
Types of Reactions
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Substitution reactions often require catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate involves its interaction with specific molecular targets. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
Di-tert-butyl dicarbonate: Used as a protecting group for amines in organic synthesis.
Di-tert-butyl peroxide: A radical initiator used in polymerization reactions.
Di-tert-butyl ((2S,3S)-2,3-dihydroxybutanedioate): A similar compound with hydroxyl groups instead of carbamate groups.
Uniqueness
Di-tert-butyl ((2S,3S)-butane-2,3-diyl)dicarbamate is unique due to its specific structural configuration and the presence of two tert-butyl groups. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H28N2O4 |
|---|---|
分子量 |
288.38 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butan-2-yl]carbamate |
InChI |
InChI=1S/C14H28N2O4/c1-9(15-11(17)19-13(3,4)5)10(2)16-12(18)20-14(6,7)8/h9-10H,1-8H3,(H,15,17)(H,16,18)/t9-,10-/m0/s1 |
InChIキー |
XFRQLXCIRJPEHE-UWVGGRQHSA-N |
異性体SMILES |
C[C@@H]([C@H](C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C(C)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


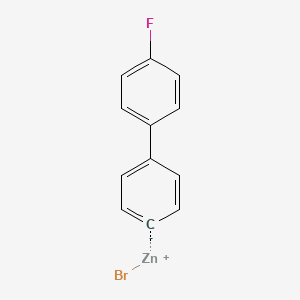

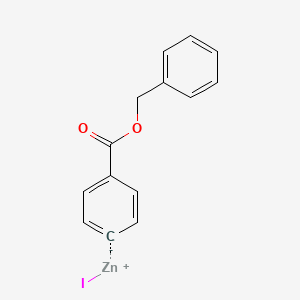

![(3S,5aS)-3,5a,9-trimethyl-3a,5,5a,9b-tetrahydronaphtho[1,2-b]furan-2,8(3H,4H)-dione](/img/structure/B14893115.png)

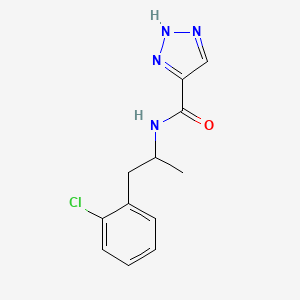
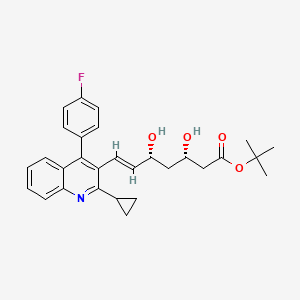
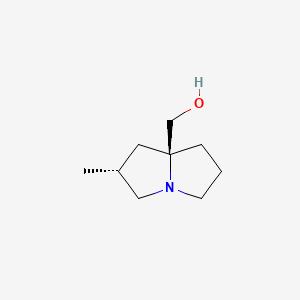
![8-Fluoro-3-iodo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14893131.png)
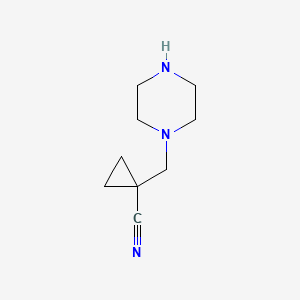
![2-(((Thiophen-2-ylmethyl)amino)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14893134.png)
